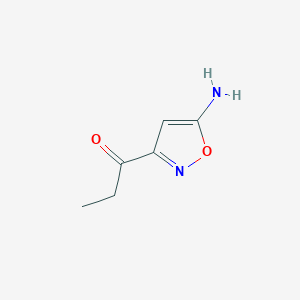

1-(5-Aminoisoxazol-3-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(5-Aminoisoxazol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This highly regioselective method allows for the one-pot preparation of 3,5-disubstituted isoxazoles.

Industrial production methods for this compound typically involve similar synthetic strategies but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(5-Aminoisoxazol-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are also possible, where the amino group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation.

Aplicaciones Científicas De Investigación

Chemistry

1-(5-Aminoisoxazol-3-yl)propan-1-one is utilized as a building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it valuable for creating more complex structures.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.

- Antiviral Activity : Investigations suggest potential efficacy against viral infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

Medicine

The compound is being explored for its therapeutic potential, particularly as an enzyme inhibitor or receptor modulator. Ongoing research aims to understand its role in treating diseases like cancer and infections.

Industry

In industrial applications, this compound serves as an intermediate in producing specialty chemicals. Its unique properties enable the development of new materials with specific functionalities.

Case Study 1: Anticancer Activity

In a study involving pancreatic cancer cell lines (MIA PaCa-2), compounds structurally similar to this compound demonstrated significant antiproliferative effects. These compounds disrupted autophagic flux under nutrient-rich conditions, suggesting their potential as novel cancer therapeutics.

Case Study 2: Drug Development

Another research effort focused on developing pyrazole-based compounds targeting specific pathways in cancer cells. Findings indicated that these compounds could serve as lead candidates for further drug development due to their dual action on mTORC1 inhibition and autophagy modulation.

Mecanismo De Acción

The mechanism of action of 1-(5-Aminoisoxazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(5-Aminoisoxazol-3-yl)propan-1-one can be compared with other similar compounds within the isoxazole family. Some of these similar compounds include:

Isoxazole: The parent compound with a simple five-membered ring structure.

3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3 and 5 positions of the isoxazole ring.

Isoxazole Derivatives: Compounds with additional functional groups attached to the isoxazole ring, imparting different biological activities and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives.

Actividad Biológica

1-(5-Aminoisoxazol-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Chemical Formula : C6H8N2O

- CAS Number : 1367269-22-4

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various nitrogen-containing heterocycles, this compound demonstrated significant inhibition against both bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, revealing effective antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial growth.

- Receptor Interaction : It may interact with various receptors on cell membranes, influencing cellular signaling pathways that regulate immune responses.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against a panel of clinical isolates. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in vivo. Mice treated with this compound prior to LPS exposure showed significantly lower levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-(5-amino-1,2-oxazol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPAMXRJZXQQBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NOC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.